molecular formula C19H17N3O4S B6578573 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine CAS No. 1171187-07-7

3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine

Cat. No. B6578573
CAS RN: 1171187-07-7
M. Wt: 383.4 g/mol
InChI Key: MGXZIZHETQRURX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, and a thiophene. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole rings. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Thiophene is a heterocyclic compound with a ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiophene rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have different solubility properties in polar and non-polar solvents due to the presence of both polar (oxadiazole) and non-polar (benzodioxole, thiophene) groups .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with various biological targets due to the presence of multiple functional groups .

properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-19(16-4-2-8-27-16)22-7-1-3-13(10-22)18-21-20-17(26-18)12-5-6-14-15(9-12)25-11-24-14/h2,4-6,8-9,13H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXZIZHETQRURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

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